Cas no 2172292-07-6 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid)

4-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid is a specialized Fmoc-protected thiomorpholine derivative designed for peptide synthesis and medicinal chemistry applications. Its key advantages include the Fmoc group, which provides orthogonal protection for amine functionalities, enabling selective deprotection under mild basic conditions. The thiomorpholine ring enhances conformational rigidity and introduces sulfur-based reactivity, useful for further functionalization or metal coordination. The carboxylic acid moiety allows for coupling to other building blocks via standard amide bond formation. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) and the development of peptidomimetics, offering precise control over molecular structure and facilitating the synthesis of complex bioactive molecules.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid structure
2172292-07-6 structure
Product Name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid
CAS No:2172292-07-6
MF:C24H26N2O5S
MW:454.538645267487
CID:5992416
PubChem ID:165510668
Update Time:2025-10-28

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]thiomorpholine-2-carboxylic acid
    • EN300-1534158
    • 2172292-07-6
    • Inchi: 1S/C24H26N2O5S/c1-15(22(27)26-10-11-32-21(13-26)23(28)29)12-25-24(30)31-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,15,20-21H,10-14H2,1H3,(H,25,30)(H,28,29)
    • InChI Key: REDONYNJTIPWQK-UHFFFAOYSA-N
    • SMILES: S1CCN(C(C(C)CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1C(=O)O

Computed Properties

  • Exact Mass: 454.15624311g/mol
  • Monoisotopic Mass: 454.15624311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 682
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 121Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1534158-50mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]thiomorpholine-2-carboxylic acid
2172292-07-6
50mg
$2829.0 2023-09-26
Enamine
EN300-1534158-100mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]thiomorpholine-2-carboxylic acid
2172292-07-6
100mg
$2963.0 2023-09-26
Enamine
EN300-1534158-250mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]thiomorpholine-2-carboxylic acid
2172292-07-6
250mg
$3099.0 2023-09-26
Enamine
EN300-1534158-500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]thiomorpholine-2-carboxylic acid
2172292-07-6
500mg
$3233.0 2023-09-26
Enamine
EN300-1534158-1000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]thiomorpholine-2-carboxylic acid
2172292-07-6
1000mg
$3368.0 2023-09-26
Enamine
EN300-1534158-2500mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]thiomorpholine-2-carboxylic acid
2172292-07-6
2500mg
$6602.0 2023-09-26
Enamine
EN300-1534158-5000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]thiomorpholine-2-carboxylic acid
2172292-07-6
5000mg
$9769.0 2023-09-26
Enamine
EN300-1534158-10000mg
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]thiomorpholine-2-carboxylic acid
2172292-07-6
10000mg
$14487.0 2023-09-26
Enamine
EN300-1534158-1.0g
4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropanoyl]thiomorpholine-2-carboxylic acid
2172292-07-6
1g
$0.0 2023-06-05

Additional information on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid

Introduction to 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic Acid (CAS No. 2172292-07-6)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid, identified by its CAS number 2172292-07-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit potential biological activity, making it a subject of intense study for its pharmacological properties.

The molecular structure of this compound is characterized by a complex arrangement of functional groups, including a fluoren-9-ylmethoxycarbonyl moiety, an amino group, a thiomorpholine ring, and a carboxylic acid moiety. These structural features contribute to its unique chemical properties and biological interactions, which are being explored for various therapeutic applications.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The fluoren-9-ylmethoxycarbonyl group in this compound is particularly noteworthy, as it has been shown to enhance the stability and bioavailability of peptides and proteins in drug formulations. This property makes it an attractive candidate for the development of targeted therapies.

The thiomorpholine ring is another key feature of this compound that contributes to its potential biological activity. Thiomorpholine derivatives have been extensively studied for their ability to interact with biological targets such as enzymes and receptors. In particular, the thiomorpholine scaffold has been found to exhibit properties that make it suitable for use in drug design, including favorable solubility and metabolic stability.

Recent research has demonstrated that compounds containing the thiomorpholine moiety can exhibit potent inhibitory effects on various enzymes involved in disease pathways. For instance, studies have shown that thiomorpholine derivatives can inhibit kinases, which are critical enzymes in signal transduction pathways associated with cancer growth and progression. The presence of the fluoren-9-ylmethoxycarbonyl group further enhances the inhibitory activity of these compounds by improving their binding affinity to target enzymes.

The carboxylic acid moiety in the structure of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid also plays a significant role in its biological activity. Carboxylic acids are known to participate in various biochemical reactions, including protonation-deprotonation events that are essential for enzyme function. This makes them important candidates for modulating enzyme activity and regulating cellular processes.

In addition to its potential therapeutic applications, this compound has also been studied for its role in chemical synthesis. The unique combination of functional groups in its structure makes it a versatile building block for the development of more complex molecules. Researchers have utilized this compound as a precursor in the synthesis of novel peptides and proteins that exhibit enhanced biological activity.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the fluoren-9-ylmethoxycarbonyl group is particularly challenging due to its sensitivity to environmental factors such as moisture and oxygen. However, advances in synthetic methodologies have made it possible to achieve high levels of selectivity and efficiency in these reactions.

Ongoing research continues to explore the full potential of this compound and its derivatives. Studies are being conducted to evaluate their efficacy in preclinical models and to identify new therapeutic applications. The combination of computational modeling and experimental validation is being used to gain deeper insights into the mechanisms by which these compounds exert their biological effects.

The development of novel pharmaceuticals relies heavily on the availability of high-quality starting materials like 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpropanoylthiomorpholine-2-carboxylic acid. Its unique structural features make it a valuable tool for researchers investigating new drug candidates across various therapeutic areas. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in the discovery and development of innovative treatments for human diseases.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.